6-Chloro-N-isobutyl-2-pyridinamine

MCHR2 Antagonist Metabolic Disorders Sleep Regulation

Researchers requiring a validated MCHR2 antagonist for energy homeostasis or addiction studies often face irreproducible data from generic N-alkyl analogs. 6-Chloro-N-isobutyl-2-pyridinamine (CAS 1220035-15-3) eliminates this risk: • Sub-nanomolar MCHR2 antagonism (IC50 = 1 nM), matching reference tool potency. • α4β2 nAChR antagonist (IC50 = 12 nM), 200-fold more potent than mecamylamine. • Unique polypharmacology: inhibits SERT (IC50 = 100 nM), DAT (IC50 = 900 nM) while blocking nAChRs. Reliable, high-purity batch with immediate global shipping.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
CAS No. 1220035-15-3
Cat. No. B1443303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-isobutyl-2-pyridinamine
CAS1220035-15-3
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCC(C)CNC1=NC(=CC=C1)Cl
InChIInChI=1S/C9H13ClN2/c1-7(2)6-11-9-5-3-4-8(10)12-9/h3-5,7H,6H2,1-2H3,(H,11,12)
InChIKeyRXXNKHYQCFKFBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N-isobutyl-2-pyridinamine Identity and Baseline


6-Chloro-N-isobutyl-2-pyridinamine (IUPAC: 6-chloro-N-(2-methylpropyl)pyridin-2-amine) is a heterocyclic aromatic amine derivative of pyridine . It belongs to the broader class of 2-aminopyridines substituted with an electron-withdrawing chloro group at the 6-position and a branched isobutyl chain on the secondary amine nitrogen . This specific substitution pattern imparts distinct steric and electronic properties that differentiate it from linear alkyl or smaller-chain analogs [1]. The compound is typically supplied as a research chemical with a molecular formula of C₉H₁₃ClN₂ and a molecular weight of 184.66 g/mol , and it serves as a versatile scaffold in medicinal chemistry and chemical biology due to its potential to engage multiple pharmacologically relevant targets [1].

6-Chloro-N-isobutyl-2-pyridinamine vs. Generic 2-Aminopyridine Derivatives


In-class substitution of 6-chloro-N-isobutyl-2-pyridinamine with other 2-aminopyridine analogs (e.g., N-butyl, N-propyl, or N-ethyl derivatives) is not scientifically equivalent due to profound differences in target engagement profiles arising from the branched isobutyl moiety [1]. The isobutyl group introduces unique steric constraints and lipophilicity that critically modulate binding pocket complementarity across distinct receptor families [2]. Direct quantitative evidence demonstrates that even minor alkyl chain modifications yield orders-of-magnitude variations in potency: for instance, the target compound exhibits sub-nanomolar antagonism at the melanin-concentrating hormone receptor 2 (MCHR2) [3], whereas linear N-butyl or N-propyl analogs show negligible or markedly reduced activity in the same assay systems . Furthermore, the compound's multi-target profile—including potent inhibition of α4β2 nicotinic acetylcholine receptors and monoamine transporters—is exquisitely sensitive to N-alkyl substitution, rendering generic substitution a source of irreproducible experimental outcomes and failed lead optimization campaigns [1].

6-Chloro-N-isobutyl-2-pyridinamine Quantitative Comparator Evidence


MCHR2 Antagonism vs. Reference Tool Compounds

6-Chloro-N-isobutyl-2-pyridinamine demonstrates an IC₅₀ of 1 nM for antagonism of the human melanin-concentrating hormone receptor 2 (MCHR2) in a FLIPR-based Ca²⁺ flux assay using CHO cells [1]. This places it on par with the reference selective antagonist 'MCHR2 antagonist 38' (IC₅₀ = 1 nM) and is 4-fold more potent than CHEMBL1934112 (IC₅₀ = 4 nM) in the identical assay system [2].

MCHR2 Antagonist Metabolic Disorders Sleep Regulation

α4β2 nAChR Antagonism Compared to Mecamylamine

Against the human α4β2 nicotinic acetylcholine receptor (nAChR) expressed in SH-SY5Y cells, 6-chloro-N-isobutyl-2-pyridinamine exhibits an IC₅₀ of 12.0 nM in a carbamylcholine-induced ⁸⁶Rb⁺ efflux assay [1]. In contrast, the classic nonselective nAChR antagonist mecamylamine displays an IC₅₀ of approximately 2.5 µM (2500 nM) for the same receptor subtype [2].

Nicotinic Receptor Neuropharmacology Smoking Cessation

Dopamine Uptake Inhibition Profile vs. Cocaine

Inhibition of dopamine uptake was assessed in rat brain synaptosomal preparations, yielding an IC₅₀ of 900 nM for 6-chloro-N-isobutyl-2-pyridinamine [1]. This potency is within the same order of magnitude as cocaine, which exhibits IC₅₀ values ranging from ~300 nM to 3.3 µM depending on brain region and assay conditions [2]. Importantly, the target compound displays a distinct polypharmacology: it inhibits serotonin uptake with an IC₅₀ of 100 nM (a 9-fold selectivity over dopamine uptake) and antagonizes α4β2 nAChRs at 12 nM [1], whereas cocaine lacks significant nAChR activity.

Dopamine Transporter Psychostimulant Neuropharmacology

Serotonin Transporter Inhibition vs. Fluoxetine

Inhibition of the human serotonin transporter (SERT) expressed in HEK293 cells by 6-chloro-N-isobutyl-2-pyridinamine occurs with an IC₅₀ of 100 nM in a [³H]serotonin uptake assay [1]. The widely prescribed selective serotonin reuptake inhibitor (SSRI) fluoxetine exhibits an IC₅₀ of 150 nM in an identical cellular system [2].

Serotonin Transporter Antidepressant CNS Pharmacology

Dopamine D2 Receptor Antagonism vs. Haloperidol

6-Chloro-N-isobutyl-2-pyridinamine inhibits the human dopamine D2 receptor with an IC₅₀ of 500 nM [1]. In comparison, the typical antipsychotic haloperidol exhibits an IC₅₀ of 2.5 nM for D2 receptor antagonism in rat striatal membranes [2].

Dopamine D2 Receptor Antipsychotic Receptor Profiling

In Vivo Behavioral Activity in Nicotine Models

Subcutaneous administration of 6-chloro-N-isobutyl-2-pyridinamine in ICR mice at doses of 1.2–15 mg/kg produced significant inhibition of nicotine-induced antinociception in tail-flick and hotplate assays, as well as attenuation of nicotine-induced locomotor activity and hypothermia [1]. In contrast, the structurally related analog N-(sec-butyl)-6-chloro-2-pyridinamine (CAS 1220029-86-6) has only limited in vitro data and no reported in vivo behavioral validation in public databases .

Behavioral Pharmacology Nicotine Dependence In Vivo Efficacy

6-Chloro-N-isobutyl-2-pyridinamine Research Applications


MCHR2-Mediated Metabolic and Sleep Research

With an IC₅₀ of 1 nM at human MCHR2 [1], 6-chloro-N-isobutyl-2-pyridinamine serves as a reference-equivalent tool compound for investigating melanin-concentrating hormone receptor 2 signaling in energy homeostasis, feeding behavior, and sleep-wake regulation. Its potency matches that of the most selective known MCHR2 antagonist , enabling direct comparisons with published literature without the need for custom synthesis of proprietary probes.

Nicotinic Receptor Pharmacology & Smoking Cessation

The compound's potent antagonism of α4β2 nAChRs (IC₅₀ = 12 nM) [2] and its validated in vivo efficacy in attenuating nicotine-induced behaviors in mice [3] make it a superior alternative to mecamylamine (IC₅₀ ≈ 2.5 µM) [4] for studying nicotinic receptor contributions to addiction, antinociception, and thermoregulation. The 200-fold higher potency permits lower dosing and reduced off-target effects.

Monoamine Transporter Profiling & Polypharmacology

6-Chloro-N-isobutyl-2-pyridinamine displays a unique polypharmacological signature: it inhibits dopamine uptake (IC₅₀ = 900 nM) [5] and serotonin uptake (IC₅₀ = 100 nM) [6] while simultaneously antagonizing nAChRs. This profile is distinct from classical monoamine reuptake inhibitors like cocaine or fluoxetine, making it valuable for dissecting the interplay between cholinergic and monoaminergic systems in complex neuropsychiatric disorders.

Dopamine D2 Receptor Tool Compound Profile

Although it exhibits moderate D2 receptor antagonism (IC₅₀ = 500 nM) [7], the compound is 200-fold less potent than haloperidol (IC₅₀ = 2.5 nM) [8]. This lower potency, combined with its multi-target profile, renders it a useful tool for studying D2 receptor function in systems where high-potency neuroleptics would induce confounding behavioral suppression or catalepsy.

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